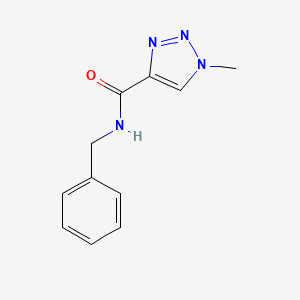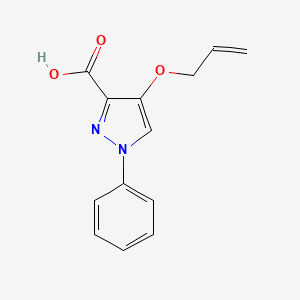
N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidinyl core substituted with a 4-methylpiperazin-1-yl group and a naphthalen-1-ylacetamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 4-methylpiperazine with a suitable pyrimidinyl halide under basic conditions to form the intermediate pyrimidinyl-piperazine derivative. Subsequently, the naphthalen-1-ylacetic acid is activated (e.g., using carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC)) and coupled with the intermediate to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The naphthalen-1-yl group can be oxidized to form naphthoquinones.
Reduction: The pyrimidinyl core can be reduced to form pyrimidinyl derivatives with different functional groups.
Substitution: The piperazinyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Reduced pyrimidinyl derivatives
Substitution: Piperazinyl derivatives with different substituents
Applications De Recherche Scientifique
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in cancer treatment, it may inhibit certain enzymes or receptors involved in cell proliferation and survival. The exact mechanism would depend on the specific biological context and the derivatives being studied.
Comparaison Avec Des Composés Similaires
Imatinib: A well-known anticancer drug that also contains a piperazinyl group.
Piperazine derivatives: Various piperazine derivatives used in pharmaceuticals and other industries.
Uniqueness: N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide stands out due to its unique structural features, which may confer distinct biological activities compared to other similar compounds.
Propriétés
IUPAC Name |
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-25-9-11-26(12-10-25)20-14-19(22-15-23-20)24-21(27)13-17-7-4-6-16-5-2-3-8-18(16)17/h2-8,14-15H,9-13H2,1H3,(H,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNKYSWHXZEERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-{[4-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2944806.png)









![5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2944822.png)
![N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2944824.png)


